Benzene-1,2-diylbis(phenylmethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2-diylbis(phenylmethanol) is an organic compound characterized by the presence of two phenylmethanol groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-diylbis(phenylmethanol) typically involves the reaction of benzene-1,2-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of benzene-1,2-diol are replaced by benzyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: Benzene-1,2-diylbis(phenylmethanol) can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene-1,2-diylbis(phenylmethanol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene-1,2-diylbis(phenylmethanol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzene-1,2-diol: A simpler derivative with hydroxyl groups instead of phenylmethanol groups.
Phenylmethanol: A single phenylmethanol group attached to a benzene ring.
Benzene-1,4-diylbis(phenylmethanol): Similar structure but with phenylmethanol groups at different positions on the benzene ring.
Uniqueness: Benzene-1,2-diylbis(phenylmethanol) is unique due to the specific positioning of the phenylmethanol groups on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This positioning can lead to distinct properties and applications compared to its similar compounds.
Properties
CAS No. |
42908-58-7 |
---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[2-[hydroxy(phenyl)methyl]phenyl]-phenylmethanol |
InChI |
InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14,19-22H |
InChI Key |
LLYOFPFZFTWUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.